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The emergence of resistance to targeted cancer therapies remains a critical challenge in
oncology. TNO155, a potent and selective allosteric inhibitor of the protein tyrosine
phosphatase SHP2, has emerged as a promising agent to overcome both intrinsic and
acquired resistance to a variety of targeted treatments. This guide provides a comprehensive
comparison of TNO155's performance, particularly in combination with other targeted
therapies, supported by preclinical experimental data.

The Central Role of SHP2 in Oncogenic Signaling

SHP2, encoded by the PTPN11 gene, is a key downstream signaling node for multiple receptor
tyrosine kinases (RTKSs).[1] It plays a crucial role in activating the RAS-mitogen-activated
protein kinase (MAPK), PI3K-AKT, and JAK-STAT signaling pathways, which are fundamental
drivers of cell proliferation, survival, and differentiation.[1][2] Dysregulation of SHP2 activity is
implicated in the pathogenesis of various cancers.

TNO155: Mechanism of Action

TNO155 is an allosteric inhibitor that stabilizes SHP2 in its inactive conformation. This prevents
its interaction with upstream activators and subsequent downstream signaling. By blocking this
central node, TNO155 can attenuate the signaling output from hyperactivated RTKs, a common
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mechanism of resistance to targeted therapies that block specific upstream components of
these pathways.
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TNO155 inhibits SHP2, blocking RAS-MAPK signaling.

Overcoming Resistance to Targeted Therapies: A
Combination Approach

A primary mechanism of acquired resistance to targeted therapies is the feedback reactivation
of signaling pathways. For instance, inhibition of EGFR or BRAF can lead to the compensatory
activation of other RTKs, which then reactivates the MAPK pathway through SHP2. TNO155,
when used in combination, can effectively thwart this escape mechanism.

Performance Data: TNO155 in Combination with
Other Targeted Therapies

The following tables summarize the in vitro efficacy of TNO155 as a single agent and in
combination with various targeted therapies across different cancer cell lines. The data
highlights the synergistic effect of these combinations, particularly in overcoming resistance.

Table 1: TNO155 in Combination with ALK Inhibitors in Neuroblastoma[3][4][5][6][71[8][9]
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Combinatio
. TNO155 Ceritinib Lorlatinib n Effect
Cell Line ALK Status .
IC50 (pM) IC50 (pM) IC50 (pM) with ALK
Inhibitors
Kelly F1174L ~1-5 >1 ~0.1-1 Synergistic
NB-1 F1174L ~1-5 ~0.1-1 <0.1 Synergistic
SH-SY5Y F1174L >10 ~0.1-1 <0.1 Synergistic
Not
SK-N-BE(2) Wild-type >10 >1 >1 o
Synergistic

IC50 values are approximated from published data. Synergistic effects were observed in ALK-

mutant cell lines, leading to enhanced growth inhibition.

Table 2: TNO155 in Combination with EGFR Inhibitors in Non-Small Cell Lung Cancer

(NSCLC)[10][11][12][13]

Cell Li EGFR Resistance = TNO155 Nazartinib Combinatio
ell Line
Status Mechanism  IC50 (pM) IC50 (pM) n Effect
PC-9 ex19del Sensitive ~1.5 <0.1 Synergistic
PC-9- ex19del, ]
Acquired .
T790M/C797 T790M, ] ~1.5 >1 Synergistic
Resistance
S C797S
HCC827 ex19del Sensitive <1.5 <0.1 Synergistic
Gefitinib- o
HCC827-GR ex19del ] <1.5 <0.1 Synergistic
Resistant

TNO155 demonstrates efficacy in both EGFR inhibitor-sensitive and resistant models, with

synergistic effects when combined with EGFR inhibitors.

Table 3: TNO155 in Combination with KRAS G12C Inhibitors in Lung and Colorectal
Cancer[10][11][14][15]
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TNO155 + Cpd 12a

Cell Line Cancer Type KRAS Status (KRAS G12C
inhibitor)
Synergistic Inhibition
NCI-H1373 Lung Gil2C _ )
of Proliferation
Synergistic Inhibition
LIM2099 Colorectal Gi12C i )
of Proliferation
Synergistic Inhibition
SW837 Colorectal G1il2C

of Proliferation

Combination of TNO155 with a KRAS G12C inhibitor leads to enhanced and sustained MAPK
pathway inhibition and synergistic anti-proliferative effects.

Experimental Protocols

The data presented in this guide were generated using standard preclinical research
methodologies. Below are outlines of the key experimental protocols.

Cell Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of TNO155 and other
targeted therapies, alone and in combination.

Protocol Outline:

o Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and
allowed to adhere overnight.

e Drug Treatment: Cells are treated with a serial dilution of the single agents or a matrix of
concentrations for combination studies.

 Incubation: Plates are incubated for a specified period, typically 72 hours.

 Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assays.[16][17]
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[18] These assays measure the metabolic activity of viable cells.

o Data Analysis: The absorbance or fluorescence is read using a plate reader. IC50 values are
calculated by fitting the dose-response data to a sigmoidal curve. Synergy is often assessed
using the Bliss independence or Loewe additivity models.

Seed Cells in
96-well Plates

Add Serial Dilutions
of Drugs

Incubate for 72h

Add Viability Reagent
(e.g., MTT, Resazurin)

Read Absorbance/
Fluorescence

Calculate IC50 and
Synergy Scores
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A typical workflow for a cell viability assay.

Immunoblotting (Western Blotting)

Objective: To assess the effect of drug treatment on the phosphorylation status of key signaling
proteins in the MAPK pathway (e.g., ERK).

Protocol Outline:
e Cell Lysis: Cells treated with the drugs for various durations are lysed to extract total protein.

e Protein Quantification: The concentration of protein in each lysate is determined using a
protein assay (e.g., BCA assay).

o SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

e Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
PVDF or nitrocellulose).

e Immunodetection: The membrane is incubated with primary antibodies specific to the
proteins of interest (e.g., phospho-ERK, total ERK) followed by incubation with secondary
antibodies conjugated to an enzyme (e.g., HRP).

 Visualization: The signal is detected using a chemiluminescent substrate and imaged.

Cross-Resistance Profile of TNO155

Current preclinical data suggests that the primary role of TNO155 is to overcome resistance to
other targeted therapies by blocking a key convergent signaling node.[19] Acquired resistance
to SHP2 inhibitors themselves can occur, often through mechanisms that reactivate the MAPK
pathway downstream of SHP2 or through mutations in SHP2 that prevent allosteric inhibition.
[1] The extent to which these resistance mechanisms to TNO155 confer cross-resistance to
other targeted therapies is an area of ongoing investigation. However, given that resistance to
TNO155 often involves hyperactivation of the same pathways that other targeted therapies

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b12388713?utm_src=pdf-body-img
https://fondazionebonadonna.org/en/shp2-inhibition-to-overcome-resistance-to-targeted-therapies/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8727779/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

inhibit, it is plausible that some cross-resistance could be observed, depending on the specific
molecular mechanism of resistance.

Conclusion

TNO155, through its inhibition of the central signaling mediator SHP2, demonstrates significant
potential to overcome resistance to a range of targeted therapies. Preclinical data strongly
supports its use in combination with inhibitors of EGFR, ALK, and KRAS G12C, among others.
The synergistic effects observed in various cancer models highlight the promise of this
combination strategy in addressing the challenge of therapeutic resistance. Further clinical
investigation is warranted to translate these preclinical findings into improved outcomes for
patients with cancer.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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